cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride

Catalog No.
S1487695
CAS No.
1212406-48-8
M.F
C7H16ClNO
M. Wt
165.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydroc...

CAS Number

1212406-48-8

Product Name

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride

IUPAC Name

[(1R,2S)-2-amino-2-methylcyclopentyl]methanol;hydrochloride

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

InChI

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-3-6(7)5-9;/h6,9H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1

InChI Key

FRMYBIXBGLYRKZ-LEUCUCNGSA-N

SMILES

CC1(CCCC1CO)N.Cl

Synonyms

(CIS-2-AMINO-2-METHYL-CYCLOPENTYL)-METHANOL HYDROCHLORIDE

Canonical SMILES

CC1(CCCC1CO)N.Cl

Isomeric SMILES

C[C@@]1(CCC[C@H]1CO)N.Cl

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is a chemical compound with the formula C₇H₁₅NO·ClH and a molecular weight of 165.661 g/mol. It is categorized as an amino alcohol and is notable for its cyclopentyl structure, which contributes to its unique properties. The compound is typically available in hydrochloride form, enhancing its solubility in water, making it suitable for various applications in biological and chemical research .

Due to the lack of specific research on this compound, no data is available on its safety or hazards. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable, irritant, or corrosive substances [].

Potential as a Building Block for Drug Design:

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride possesses a unique structural motif, combining a cyclopentane ring with an amino and a hydroxyl group. This combination makes it a potentially valuable building block for the synthesis of novel drugs. Researchers have explored its use in the development of compounds targeting various therapeutic areas, including:

  • Anticonvulsants: Studies suggest that the molecule may hold promise in developing new anticonvulsant medications due to its potential interaction with specific receptors in the brain [].
  • Neurodegenerative diseases: The molecule's ability to interact with specific enzymes involved in neurodegenerative processes like Alzheimer's disease is being investigated [].

Use in Chemical Biology Research:

The molecule's unique structure and functional groups make it a valuable tool in chemical biology research. Scientists can utilize it for various purposes, such as:

  • Probing protein-ligand interactions: By attaching the molecule to a probe molecule, researchers can study how proteins interact with specific ligands, providing insights into cellular processes [].
  • Synthesis of molecular probes: The molecule can be modified to create new probes for studying various cellular functions and signaling pathways [].

Potential Applications in Organic Synthesis:

The molecule's chemical properties, including its reactive functional groups, make it potentially useful in various organic synthesis reactions. Researchers are exploring its potential applications in:

  • Asymmetric synthesis: The molecule's chiral center (as indicated by the "cis" prefix) allows for the development of new catalysts or reagents for asymmetric synthesis, leading to the production of enantiopure compounds [].
  • Synthesis of complex molecules: The molecule's versatility as a building block can be utilized to synthesize more complex molecules with desired properties.
Typical of amino alcohols. These include:

  • Acylation Reactions: The amine group can react with acyl chlorides to form amides.
  • Alkylation Reactions: The hydroxyl group can undergo alkylation under basic conditions, allowing for the synthesis of ethers.
  • Dehydration Reactions: Under acidic conditions, it may undergo dehydration to form alkenes.

The specific reactivity of this compound may depend on its stereochemistry and the presence of functional groups in its environment.

The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride typically involves several steps:

  • Cyclization: Starting from a suitable precursor, cyclization can be performed to form the cyclopentane structure.
  • Amination: The introduction of the amino group can be achieved through reductive amination or direct amination techniques.
  • Hydrochloride Formation: The final step involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

These methods may vary based on the desired purity and yield of the final product.

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride finds applications primarily in research settings. Its potential uses include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological conditions.
  • Chemical Synthesis: As an intermediate in synthesizing other complex organic molecules.
  • Biochemical Studies: In studies related to receptor binding and enzyme inhibition.

Interaction studies involving cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors, although comprehensive interaction profiles are still needed. Understanding these interactions is crucial for assessing its therapeutic potential and safety.

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride shares structural features with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Cis-(2-Amino-3-methyl-cyclopentyl)-methanolAmino AlcoholSimilar cyclopentane structure; different amino positioning
N-Methyl-D-aspartate (NMDA)Amino Acid DerivativeInvolved in neurotransmission; different functional groups
CyclopentylamineSimple AmineLacks hydroxyl group; simpler structure

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities compared to these similar compounds.

Dates

Modify: 2023-08-15

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